N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)12-8-10(14-18(3,15)16)4-7-13(12)17-11-5-6-11/h4,7-9,11,14H,5-6H2,1-3H3 |
InChI Key |
PWCNXNKQPAHVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-3-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug.
Uniqueness
N-(4-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
